3-Methyl-1-hexen-3-ol

Vapor–liquid equilibrium Volatility Process safety

3-Methyl-1-hexen-3-ol (CAS 55145-28-3, molecular formula C₇H₁₄O, molecular weight 114.19 g·mol⁻¹) is a tertiary allylic alcohol – a structural subclass in which the hydroxyl-bearing carbon is fully substituted and directly adjacent to a terminal vinyl group. It is also known as 1-hexen-3-ol, 3-methyl- and methyl-propyl-vinyl-carbinol.

Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
CAS No. 55145-28-3
Cat. No. B11964129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-hexen-3-ol
CAS55145-28-3
Molecular FormulaC7H14O
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCCCC(C)(C=C)O
InChIInChI=1S/C7H14O/c1-4-6-7(3,8)5-2/h5,8H,2,4,6H2,1,3H3
InChIKeyJNLMZYGDTPRAMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1-hexen-3-ol (CAS 55145-28-3) – Chemical Identity, Tertiary Allylic Alcohol Class, and Procurement-Relevant Physicochemical Profile


3-Methyl-1-hexen-3-ol (CAS 55145-28-3, molecular formula C₇H₁₄O, molecular weight 114.19 g·mol⁻¹) is a tertiary allylic alcohol – a structural subclass in which the hydroxyl-bearing carbon is fully substituted and directly adjacent to a terminal vinyl group [1]. It is also known as 1-hexen-3-ol, 3-methyl- and methyl-propyl-vinyl-carbinol . Key physicochemical properties reported include a boiling point of 131–133 °C (lit.) / 137.97 °C (est. at 760 mmHg), density 0.8367 g·cm⁻³ at 17 °C, estimated vapor pressure 2.888 mmHg at 25 °C, estimated flash point 101 °F (38.5 °C, TCC), estimated LogP 1.911, estimated water solubility 5,852 mg·L⁻¹ at 25 °C, and a predicted pKa of 14.56 ± 0.29 [2]. The compound is not reported to occur in nature [3] and is classified as 'information only – not used for fragrances or flavors' by authoritative fragrance assessment bodies [4].

Why Generic Substitution of 3-Methyl-1-hexen-3-ol with Other C₆–C₇ Allylic Alcohols Is Scientifically Unreliable


In-class allylic alcohols such as 1-hexen-3-ol (CAS 4798-44-1) and 3-methyl-1-penten-3-ol (CAS 918-85-4) are sometimes considered as interchangeable analogues of 3-methyl-1-hexen-3-ol in procurement workflows. However, critical physicochemical divergences render generic substitution scientifically unsound. 3-Methyl-1-hexen-3-ol is a tertiary allylic alcohol, meaning the hydroxyl-bearing carbon carries no hydrogen – a structural feature that fundamentally alters its oxidation behavior (resistance to direct carbonyl oxidation without allylic rearrangement) relative to secondary allylic alcohols such as 1-hexen-3-ol [1]. Furthermore, the additional methyl substituent and extended propyl chain relative to 3-methyl-1-penten-3-ol produce measurable differences in boiling point, vapor pressure, flash point, and octanol–water partitioning that directly affect process design, safety classification, and formulation behavior [2]. The quantitative evidence below demonstrates that each comparator diverges from 3-methyl-1-hexen-3-ol in at least one dimension that may be consequential for a specific research or industrial application, precluding reliable one-to-one replacement.

Head-to-Head Quantitative Differentiation Evidence for 3-Methyl-1-hexen-3-ol (CAS 55145-28-3) Against Closest Analogues


Vapor Pressure: 3-Methyl-1-hexen-3-ol Exhibits ~20% Lower Volatility Than 1-Hexen-3-ol at 25 °C

The estimated vapor pressure of 3-methyl-1-hexen-3-ol at 25 °C is 2.888 mmHg, which is approximately 20% lower than that of 1-hexen-3-ol (3.595 mmHg at 25 °C, est.) [1]. This difference arises from the higher molecular weight (114.19 vs. 100.16 g·mol⁻¹) and the tertiary alcohol structure . A lower vapor pressure translates to reduced headspace concentration under identical temperature conditions, directly affecting flammability risk profiles, inhalation exposure, and the rate of evaporative loss in open-process or formulation settings.

Vapor–liquid equilibrium Volatility Process safety Headspace concentration

Water Solubility: ~3-fold Lower Aqueous Solubility of 3-Methyl-1-hexen-3-ol Versus 1-Hexen-3-ol Alters Partitioning Behavior

The estimated water solubility of 3-methyl-1-hexen-3-ol is 5,852 mg·L⁻¹ at 25 °C, compared to approximately 15,840–25,200 mg·L⁻¹ for 1-hexen-3-ol [1][2]. This roughly 3- to 4-fold lower aqueous solubility is consistent with the higher LogP of 3-methyl-1-hexen-3-ol (1.911 vs. 1.58–1.71 for 1-hexen-3-ol) [3]. The consequence is a significantly greater preference for the organic phase in biphasic systems, which can alter extraction efficiency, reaction kinetics in aqueous media, and environmental dispersion modeling.

Partition coefficient Water solubility Liquid–liquid extraction Environmental fate

Flash Point Safety Margin: 3-Methyl-1-hexen-3-ol Provides a 3.5 °C Higher Flash Point Than Both 1-Hexen-3-ol and 3-Methyl-1-penten-3-ol

The estimated flash point of 3-methyl-1-hexen-3-ol is 38.5 °C (101 °F, TCC), compared to 35.0 °C (95 °F) for 1-hexen-3-ol [1] and 25.6 °C (78 °F) for 3-methyl-1-penten-3-ol [2]. This 3.5 °C margin over 1-hexen-3-ol and 12.9 °C margin over 3-methyl-1-penten-3-ol represents a measurable advantage in safety classification and storage requirements. While all three compounds are classified as flammable liquids, the higher flash point of 3-methyl-1-hexen-3-ol reduces the probability of ignition under standard handling conditions, potentially simplifying storage compliance and lowering insurance premiums for larger-volume procurement.

Flash point Process safety Flammability classification Storage requirements

Resistance to Direct Oxidation: Tertiary Allylic Alcohol Structure Prevents Simple Carbonyl Conversion Without Allylic Rearrangement

Unlike 1-hexen-3-ol, which is a secondary allylic alcohol and can be directly oxidized to the corresponding α,β-unsaturated ketone (1-hexen-3-one) using standard oxidants such as MnO₂, PCC, or Swern conditions, 3-methyl-1-hexen-3-ol is a tertiary allylic alcohol. As such, it cannot undergo direct oxidation to a carbonyl compound without carbon–carbon bond cleavage [1]. Instead, oxidative transformations of tertiary allylic alcohols proceed through allylic rearrangement (1,3-allylic shift), yielding isomeric unsaturated carbonyl products [2]. This mechanistic divergence means that for synthetic routes requiring preservation of the carbon skeleton during oxidation, 3-methyl-1-hexen-3-ol and 1-hexen-3-ol are not interchangeable. Conversely, 3-methyl-1-hexen-3-ol's capacity for acid-catalyzed rearrangement to generate a resonance-stabilized tertiary allylic carbocation provides synthetic access to products that are not accessible from the secondary analogue [3].

Oxidation resistance Synthetic intermediate Allylic rearrangement Reaction pathway control

Hydrogenation Rate Retardation: Tertiary Allylic Alcohols Hydrogenate up to 24-fold Slower Than Primary Allylic Alcohols

A direct kinetic study using encapsulated Pd(0) nanoparticles demonstrated that hydrogenation of allyl alcohol (a primary allylic alcohol) occurs as much as 24-fold faster than hydrogenation of 3-methyl-1-penten-3-ol (a tertiary allylic alcohol structurally analogous to 3-methyl-1-hexen-3-ol) [1]. The rate suppression is attributed to steric hindrance at the fully substituted C–OH carbon, which restricts substrate access to the catalytic site and imposes diffusion-limited kinetics . As a class-level inference, 3-methyl-1-hexen-3-ol is expected to exhibit similarly retarded hydrogenation rates compared to primary or secondary allylic alcohol analogues, with direct implications for catalyst loading, hydrogen pressure requirements, and reaction residence time in continuous-flow hydrogenation processes.

Catalytic hydrogenation Steric hindrance Diffusion-limited kinetics Process throughput

Gas-Phase Reactivity with Atmospheric Oxidants: Terminal Vinyl Group of Tertiary Allylic Alcohols Reacts ~79-fold Slower with Ozone Than Trisubstituted Alkenes

Kinetic data from simulation chamber studies at T ~296 K and P ~760 Torr provide quantitative gas-phase reaction rate coefficients for 3-methyl-1-penten-3-ol, a close structural analogue of 3-methyl-1-hexen-3-ol sharing the same tertiary allylic alcohol core with a terminal vinyl group [1]. The measured rate coefficients are k(O₃) = (5.2 ± 0.6) × 10⁻¹⁸ cm³·molecule⁻¹·s⁻¹ and k(OH) = (6.2 ± 1.8) × 10⁻¹¹ cm³·molecule⁻¹·s⁻¹ [1]. By comparison, linalool (which contains a trisubstituted R–CH═C(CH₃)₂ double bond) reacts with O₃ with k(O₃) = (4.1 ± 1.0) × 10⁻¹⁶ cm³·molecule⁻¹·s⁻¹, approximately 79-fold faster [1]. This dramatic rate suppression is directly attributable to the terminal (monosubstituted) vinyl group that is also present in 3-methyl-1-hexen-3-ol. For atmospheric chemistry modeling, environmental fate assessment, or air-quality impact studies, this class-level inference means 3-methyl-1-hexen-3-ol will exhibit substantially longer atmospheric lifetime with respect to ozonolysis compared to unsaturated alcohols bearing more highly substituted double bonds.

Atmospheric chemistry Ozonolysis rate OH radical kinetics Secondary organic aerosol (SOA)

Research and Industrial Application Scenarios Where 3-Methyl-1-hexen-3-ol (CAS 55145-28-3) Provides Demonstrable Advantage Over In-Class Alternatives


Synthetic Intermediate for Fragrance and Flavor Compounds via Acid-Catalyzed Allylic Rearrangement (Patent-Verified Route)

Patent US20150307439A1 explicitly discloses 3-methyl-1-hexen-3-ol as the starting material for manufacturing 6-methyl-5-nonen-2-one and downstream fragrance compounds of formulae (VI) and (VII) [1]. In this process, 3-methyl-1-hexen-3-ol is reacted with isopropenyl methyl ether (IPM) to generate the fragrance intermediate 6-methyl-5-nonen-2-one, which is subsequently hydrogenated and ethinylated [1]. This patent-verified synthetic route exploits the tertiary allylic alcohol structure's capacity for acid-catalyzed rearrangement, which is not accessible from saturated tertiary alcohols such as 3-methyl-3-hexanol or secondary allylic alcohols such as 1-hexen-3-ol. Procurement for this specific synthetic application requires the exact structural features of 3-methyl-1-hexen-3-ol; substitution would necessitate complete route redesign.

Process Development Requiring Elevated Flash Point for Safety Compliance in Flammable Liquid Handling

3-Methyl-1-hexen-3-ol's flash point of 38.5 °C (101 °F, TCC) provides a measurable safety margin of +3.5 °C over 1-hexen-3-ol (35.0 °C) and +12.9 °C over 3-methyl-1-penten-3-ol (25.6 °C) [1]. For pilot-plant or production-scale processes where flammable liquid classification boundaries are critical (e.g., storage temperature thresholds, insurance classifications, or ATEX zone designations), this higher flash point can reduce the severity of safety controls required, directly lowering capital and operational expenditure. The 3.5 °C margin may be sufficient to shift storage requirements from refrigerated to ambient in temperate climates, a tangible procurement advantage.

Biphasic Reaction Systems or Liquid–Liquid Extraction Where Organic-Phase Affinity Is Critical

With a LogP of 1.911 and water solubility of approximately 5,852 mg·L⁻¹ at 25 °C, 3-methyl-1-hexen-3-ol partitions approximately 3- to 4-fold more favorably into the organic phase than 1-hexen-3-ol (LogP 1.58; water solubility ~15,840–25,200 mg·L⁻¹) [1]. In liquid–liquid extraction or biphasic reaction systems where the alcohol must remain predominantly in the organic layer, this difference can result in significantly higher yields and reduced solvent consumption. The higher LogP also implies greater membrane permeability in biological assay contexts, should the compound be used as a solvent carrier or test article [2].

Atmospheric Chemistry and Environmental Fate Studies of Unsaturated Alcohols with Terminal Vinyl Groups

Based on the class-level kinetic data from the structurally analogous 3-methyl-1-penten-3-ol, 3-methyl-1-hexen-3-ol is expected to react with tropospheric ozone at a rate of approximately (5.2 ± 0.6) × 10⁻¹⁸ cm³·molecule⁻¹·s⁻¹ – roughly 79-fold slower than linalool and other alcohols bearing trisubstituted double bonds [1]. This property makes 3-methyl-1-hexen-3-ol a valuable model compound for studying the atmospheric fate of terminal vinyl-substituted tertiary alcohols, a subclass relevant to biogenic and anthropogenic volatile organic compound (VOC) emission inventories. Its longer atmospheric lifetime with respect to ozonolysis also has implications for long-range transport modeling in environmental risk assessments.

Quote Request

Request a Quote for 3-Methyl-1-hexen-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.